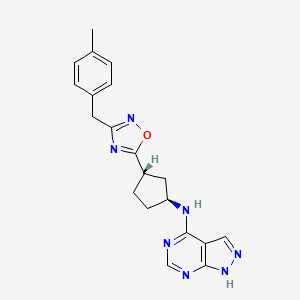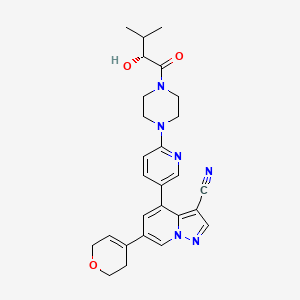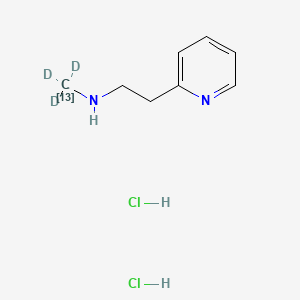
7-Deaza-7-propargylamino-dATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide analog of deoxyadenosine triphosphate. It is commonly used in the field of gene sequencing and molecular biology due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor.
Industrial Production Methods
Industrial production methods for 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate typically involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are essential for its application in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Wissenschaftliche Forschungsanwendungen
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Gene Sequencing: It is used as a nucleotide analog in next-generation sequencing (NGS) to improve the accuracy and efficiency of DNA sequencing.
Fluorescent Labeling: The compound can be labeled with fluorescent dyes for use in fluorescence microscopy and other imaging techniques.
Biomedical Research: It is employed in studies of DNA replication, protein-DNA interactions, and enzyme activity.
Diagnostic Applications: The compound is used in diagnostic assays to detect infectious diseases such as HIV, hepatitis B and C, and influenza.
Wirkmechanismus
The mechanism of action of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The propargylamino group at the 7-position of the deaza purine ring allows for unique interactions with the polymerase, enhancing the efficiency of nucleotide incorporation . This modification also prevents the polymerase from incorporating more than one nucleotide in each cycle, making it useful in sequencing applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Deaza-2’-deoxyadenosine-5’-triphosphate: Another modified nucleotide analog used in gene sequencing.
7-Deaza-7-propargylamino-3’-azidomethyl-2’-deoxyadenosine-5’-triphosphate: Used in next-generation sequencing and fluorescent labeling.
Uniqueness
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is unique due to its propargylamino group, which provides distinct chemical properties and interactions with DNA polymerases. This makes it particularly valuable in applications requiring high specificity and efficiency .
Eigenschaften
Molekularformel |
C14H20N5O12P3 |
|---|---|
Molekulargewicht |
543.26 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O12P3/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
PCAJRNFTCPOUJA-HBNTYKKESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















